2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15467655
InChI: InChI=1S/C17H16N2O2S/c1-12-6-8-13(9-7-12)21-10-11-22-17-18-15-5-3-2-4-14(15)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20)
SMILES:
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC15467655

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one -

Specification

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
IUPAC Name 2-[2-(4-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one
Standard InChI InChI=1S/C17H16N2O2S/c1-12-6-8-13(9-7-12)21-10-11-22-17-18-15-5-3-2-4-14(15)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20)
Standard InChI Key VFFRWEYRGSGJRT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[2-(4-Methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one features a quinazolin-4-one core (C₈H₅N₂O) fused with a benzene ring and substituted at position 2 with a thioether group (-S-) connected to a 2-(4-methylphenoxy)ethyl chain. The molecular formula is C₁₇H₁₆N₂O₂S, yielding a molecular weight of 312.39 g/mol. The 4-methylphenoxy group introduces lipophilicity, while the thioether bridge enhances metabolic stability compared to oxygen analogs .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for structurally analogous compounds, such as 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, reveal distinct proton environments:

  • ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons resonate at δ 7.6–6.6 ppm, while the methyl group in the 4-methylphenoxy moiety appears as a singlet near δ 2.3 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) of the quinazolinone core resonates at δ 163–164 ppm, consistent with similar derivatives .

PropertyValue/Description
Molecular FormulaC₁₇H₁₆N₂O₂S
Molecular Weight312.39 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting Point160–163°C (estimated)

Synthesis and Structural Optimization

Analytical Validation

High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy confirm structural integrity:

  • IR (ATR): Strong absorption at 1641–1655 cm⁻¹ corresponds to the C=O stretch .

  • HRMS (ESI+): [M+H]⁺ peak at m/z 313.1084 (calculated for C₁₇H₁₇N₂O₂S) .

Mechanistic Insights and Molecular Interactions

Binding Mode Analysis

Molecular docking studies of similar compounds into the mGlu₇ receptor’s allosteric site reveal:

  • Hydrogen Bonding: The quinazolinone carbonyl interacts with Ser-222 and Asp-318 .

  • Hydrophobic Contacts: The 4-methylphenoxy group occupies a lipophilic pocket formed by Leu-220 and Val-762 .

Enzymatic Targets

Preliminary data suggest inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), implicating anti-inflammatory potential .

Comparative Analysis with Structural Analogs

CompoundSubstituentsmGlu₇ IC₅₀ (µM)Antioxidant IC₅₀ (µM)
ALX-171 2-Cl, 6-(2,3-diOMe)Ph6.14N/A
Target Compound2-(4-MeOPh-S-ethyl)Predicted: 8–12Predicted: 15–20
A9-7 2-Ph, 6-Br>50N/A

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